2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolo[3,2-d]pyrimidine core, which is a type of fused pyrimidine ring system . This core is substituted with various groups including an ethoxyphenyl group, a phenyl group, and a thioacetamide group linked to a fluoromethylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolo[3,2-d]pyrimidine core could potentially be formed through a cyclization reaction . The various substituents would then be added through subsequent reactions, such as nucleophilic substitutions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions. For example, the ethoxy group could be cleaved under acidic conditions, or the thioacetamide group could be hydrolyzed to give a carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the presence of the aromatic rings .
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
A compound within the same chemical series, DPA-714, has been used in the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This technique, involving compounds like [18F]DPA-714, is crucial for non-invasive imaging of inflammation and neurodegeneration in vivo (Dollé et al., 2008).
Anticancer Potential
A study on certain derivatives within this chemical series, specifically 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, has shown anticancer activity. One compound in this series inhibited cancer cell growth in eight different cancer cell lines, highlighting the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).
Synthesis of Antitumor Compounds
Another study focused on the synthesis of related compounds, demonstrating that certain derivatives exhibit selective anti-tumor activities. The configuration of these compounds, specifically the R-configuration, contributed to their effectiveness (Jing, 2011).
Anti-Inflammatory and Analgesic Properties
Research on similar compounds has revealed that derivatives like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from certain precursors, have shown significant anti-inflammatory and analgesic activities. Some of these compounds demonstrated high inhibitory activity on COX-2 selectivity and were effective in pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of this chemical series have been synthesized and evaluated for antimicrobial activity. Some compounds showed good antibacterial and antifungal activities, comparable to standard drugs, indicating their potential use in treating microbial infections (Hossan et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S/c1-3-37-22-13-11-21(12-14-22)34-28(36)27-26(23(16-31-27)19-7-5-4-6-8-19)33-29(34)38-17-25(35)32-20-10-9-18(2)24(30)15-20/h4-16,31H,3,17H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYIIGJWQARMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.